Midpacamide

Description

Overview of Marine Natural Products and Their Significance in Chemical Biology Research

The world's oceans harbor a vast and largely untapped reservoir of biological and chemical diversity. Marine organisms, particularly invertebrates and their associated microorganisms, produce a plethora of secondary metabolites known as marine natural products. kemdikbud.go.id These compounds often possess unique and complex chemical structures, many of which have no counterparts in the terrestrial environment. nih.gov This structural novelty has made marine natural products a critical resource in chemical biology and drug discovery. openaccessjournals.comscispace.com They serve as powerful tools for probing biological pathways and have inspired the development of new therapeutic agents. kemdikbud.go.idnih.gov The study of these molecules continues to yield significant insights into ecological interactions, biosynthesis, and the fundamental processes of life.

The investigation of marine natural products has led to the discovery of thousands of novel compounds, a significant portion of which exhibit potent biological activities. rsc.orgsemanticscholar.org From anticancer agents to antimicrobial and anti-inflammatory compounds, the chemical scaffolds provided by marine organisms are a fertile ground for biomedical research. kemdikbud.go.idnih.gov Sponges of the genus Agelas, for instance, are a well-known source of a diverse array of bioactive alkaloids. nih.govclockss.org

Classification and Structural Context within the Pyrrole-Imidazole Alkaloid Family

Pyrrole-imidazole alkaloids (PIAs) are a large and structurally diverse family of natural products found almost exclusively in marine sponges, particularly from the orders Agelasida, Axinellida, and Halichondrida. openaccessjournals.comcdnsciencepub.com This class of compounds is characterized by a core structure typically containing a pyrrole (B145914) and an imidazole (B134444) ring, often linked by a carbon chain. nih.gov The foundational member of this family is considered to be oroidin (B1234803), first isolated in 1971 from the sponge Agelas oroides. openaccessjournals.comcdnsciencepub.com

The structural diversity within the PIA family is vast, ranging from simple linear monomers like oroidin to complex cyclic dimers and even tetramers. openaccessjournals.comcdnsciencepub.com This diversity arises from various biosynthetic modifications, including cyclizations, dimerizations, and substitutions on the core scaffold. clockss.org Midpacamide belongs to a specific subgroup of oroidin derivatives that feature a hydantoin (B18101) moiety. clockss.org Other related compounds in this family include dispacamide, which contains an aminoimidazolone moiety, and the ageliferins, which are dimeric structures. openaccessjournals.comclockss.org The systematic classification of these alkaloids is often based on the number of oroidin units and the nature of any additional ring systems. cdnsciencepub.com

Historical Perspective on this compound Discovery and Early Research

This compound was first reported in the scientific literature in 1978. It was isolated, along with its corresponding carboxylic acid, from an unidentified orange marine sponge collected at Enewetak Atoll in the Marshall Islands. researchgate.net Subsequent research has identified the source of this compound as the marine sponge Agelas mauritiana, also from Enewetak Atoll. clockss.orgnih.govresearchgate.net The initial research focused on the isolation and structure elucidation of the compound. The structure was determined through spectral analysis, including mass spectrometry and nuclear magnetic resonance (NMR), and confirmed by chemical hydrolysis. researchgate.net

Early studies noted that this compound was found as a racemate in its natural source. The initial report detailed the composition of this compound as C13H16Br2N4O3. researchgate.net Research in the following decades further explored the chemical space of pyrrole-imidazole alkaloids, leading to the synthesis of racemic this compound and investigations into its relationship with other members of this extensive chemical family.

Structure

3D Structure

Properties

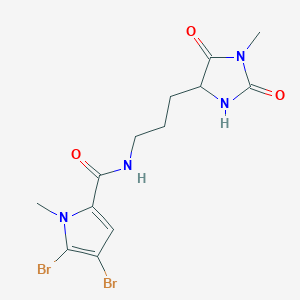

IUPAC Name |

4,5-dibromo-1-methyl-N-[3-(1-methyl-2,5-dioxoimidazolidin-4-yl)propyl]pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Br2N4O3/c1-18-9(6-7(14)10(18)15)11(20)16-5-3-4-8-12(21)19(2)13(22)17-8/h6,8H,3-5H2,1-2H3,(H,16,20)(H,17,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOGWRPVZKQNGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=C1Br)Br)C(=O)NCCCC2C(=O)N(C(=O)N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Br2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452382 | |

| Record name | Midpacamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66067-05-8 | |

| Record name | Midpacamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Natural Occurrence of Midpacamide in Marine Organisms

Discovery from Specific Marine Sponge Species

Midpacamide has been identified as a natural product of the marine sponge Agelas mauritiana. researchgate.netcdnsciencepub.com Specifically, specimens of A. mauritiana collected from Enewetak Atoll in the Marshall Islands were found to be a source of this compound. rsc.orgnih.gov The genus Agelas is well-documented as a prolific producer of pyrrole-imidazole alkaloids, which are considered significant chemotaxonomic markers. rsc.org Research into various Agelas species has revealed a wide array of structurally similar compounds. For instance, while this compound was sourced from A. mauritiana, related metabolites have been isolated from other species such as Agelas nakamurai and Agelas oroides. rsc.orgnih.govmdpi.comfabad.org.tr Studies indicate that different populations of the same species, like A. mauritiana from different geographical locations, can produce distinct chemical profiles. researchgate.net

Table 1: Isolation of this compound from Agelas Species

| Compound | Species | Geographic Location of Sponge | Citation |

| This compound | Agelas mauritiana | Enewetak Atoll, Marshall Islands | rsc.orgnih.gov |

| This compound | Agelas mauritiana | Not Specified | researchgate.netcdnsciencepub.commdpi.comresearcher.life |

The initial discovery of this compound was from an unidentified species of orange marine sponge. clockss.org This sponge was collected from the ocean side of Enewetak Atoll in the Marshall Islands. The frozen sponge material was subjected to a series of extractions using ethanol, acetone, and methylene (B1212753) chloride. Chromatographic separation of the methylene chloride extract led to the isolation of this compound. clockss.org In this initial study, the corresponding 1-methyl-4,5-dibromopyrrole-2-carboxylic acid was also identified as a major constituent of the sponge. clockss.org

Table 2: Initial Discovery of this compound

| Compound | Organism | Collection Location | Isolated Yield (from 200g dry weight) | Citation |

| This compound | Unidentified Orange Sponge | Enewetak Atoll, Marshall Islands | 128 mg | clockss.org |

Co-occurrence with Structurally Related Metabolites

This compound is often found alongside other structurally related alkaloids within the same marine sponge. The co-isolation of these compounds highlights the shared biosynthetic pathways within the organism.

One of the most frequently co-occurring metabolites is 5-debromothis compound . This compound, which lacks one of the bromine atoms present in this compound, has been isolated from Agelas mauritiana along with this compound itself. rsc.orgnih.govresearchgate.netcdnsciencepub.comresearcher.life

Another related compound is dispacamide , which shares the core pyrrole (B145914) and imidazole-derived structural elements. rsc.org While not always isolated from the exact same specimen, the structural similarities point to a common biogenetic origin from precursor molecules like oroidin (B1234803). rsc.orgacs.org

Additionally, simpler bromopyrrole derivatives have been found in the same extracts. For example, methyl N-methyl-4,5-dibromopyrrole-2-carboxylate was isolated alongside this compound and 5-debromothis compound from Agelas mauritiana. cdnsciencepub.comresearcher.life The acid form of this compound, 1-methyl-4,5-dibromopyrrole-2-carboxylic acid, was also a major component in the unidentified sponge from which this compound was first discovered. clockss.org

Table 3: Co-occurrence of this compound with Related Metabolites in Agelas mauritiana

| Co-occurring Metabolite | Chemical Class | Citation |

| 5-debromothis compound | Pyrrole-imidazole alkaloid | rsc.orgnih.govresearchgate.netcdnsciencepub.comresearcher.life |

| Methyl N-methyl-4,5-dibromopyrrole-2-carboxylate | Bromopyrrole derivative | cdnsciencepub.comresearcher.life |

Biosynthesis and Biogenetic Pathways of Midpacamide

Proposed Biogenetic Precursors and Building Blocks

The biosynthesis of the structurally diverse pyrrole-imidazole alkaloids, including Midpacamide, is believed to originate from simple amino acid precursors. nih.govnih.gov These foundational molecules undergo a series of enzymatic reactions to form the characteristic pyrrole (B145914) and 2-aminoimidazole rings that constitute the core of these alkaloids. nih.govillinois.edu

Role of Amino Acid Precursors in Pyrrole-Imidazole Alkaloid Biogenesis

The construction of the pyrrole-imidazole alkaloid scaffold is thought to begin with common amino acids. nih.govresearchgate.net Proline and ornithine have been proposed as the likely precursors for the pyrrole-2-carboxylic acid moiety. nih.govrsc.org The 2-aminoimidazole portion, on the other hand, is hypothesized to derive from lysine (B10760008). nih.govresearchgate.net One proposed pathway suggests that the terminal amine of lysine is converted into a guanidine (B92328) group, which then undergoes oxidative hydroxylation to form the 2-aminoimidazole ring. nih.gov Experimental feeding studies using radiolabeled amino acids in sponges have provided some evidence for these precursor-product relationships, although incorporation levels have been low. nih.govnih.gov

Hypothesized Intermediates and Their Transformations

Central to the biosynthesis of more complex pyrrole-imidazole alkaloids are key intermediates that serve as branching points for various structural modifications. Oroidin (B1234803) and its unbrominated counterpart, clathrodin, are considered fundamental building blocks in these pathways. nih.govmdpi.com These linear molecules are believed to be biosynthesized from the aforementioned amino acid precursors. researchgate.net

The transformation of these simpler precursors into more elaborate structures is a key area of research. For instance, dispacamide is another important intermediate, and its formation is thought to be a crucial step in the biosynthetic route to other related alkaloids. nih.govnih.gov The conversion of oroidin and its derivatives can occur through various reactions, including cyclization and dimerization, leading to a wide array of structurally diverse compounds. mdpi.com

Mechanistic Hypotheses for Biosynthetic Transformations

The conversion of linear precursors into the cyclic and dimeric structures characteristic of many pyrrole-imidazole alkaloids involves intricate chemical transformations. Understanding these mechanisms provides insight into the remarkable synthetic capabilities of marine sponges.

Role of Tautomerism and Ambivalent Reactivity of the 2-Aminoimidazole Nucleus

The 2-aminoimidazole nucleus, a key component of this compound and its relatives, exhibits tautomerism, meaning it can exist in different isomeric forms that readily interconvert. nih.govillinois.edu This property is crucial as it allows the imidazole (B134444) ring to exhibit ambivalent reactivity, capable of acting as either a nucleophile or an electrophile depending on the specific tautomeric form involved. illinois.edu This dual reactivity is believed to be a key factor in the cyclization and dimerization reactions that lead to the formation of more complex alkaloids. nih.gov Proton-mediated isomerizations can generate different tautomers, which can then undergo intramolecular cyclizations. nih.gov

Postulated Cyclization and Dimerization Pathways

Several hypotheses have been put forward to explain the cyclization and dimerization of pyrrole-imidazole precursors. One prominent theory involves the cyclization of the pyrrole moiety onto a transient tautomer of the aminoimidazole ring. nih.gov This can lead to the formation of bicyclic, spirocyclic, and macrocyclic intermediates. nih.gov Subsequent transannular cyclizations of these macrocyclic structures can then give rise to polycyclic skeletons. nih.gov

Dimerization pathways are also a significant aspect of pyrrole-imidazole alkaloid biosynthesis. These reactions can be promoted by various mechanisms, including acid-catalyzed processes and single-electron transfer (SET) reactions. nih.govrsc.org The SET mechanism, for example, proposes the formation of a radical cation from a monomeric precursor, which can then react with another monomer molecule to initiate the dimerization process. nih.govrsc.org These dimerization events can result in a variety of skeletal arrangements, contributing to the vast structural diversity observed in this class of natural products. nih.govrsc.org

Chemical Synthesis and Synthetic Analogues of Midpacamide

Total Synthesis Approaches to Midpacamide

The structural complexity and biological relevance of this compound have prompted chemists to devise several total synthesis routes. These approaches often aim for efficiency, stereocontrol, and the ability to generate analogues.

A notable approach to the total synthesis of this compound was developed by Fresneda and colleagues. A key feature of this synthesis is the construction of a common intermediate that can also be used for the synthesis of another related marine alkaloid, Dispacamide. researchgate.net This strategy involves a two-step synthesis of an N-acylated α-azido-ω-aminovalerate. researchgate.net This versatile intermediate is then elaborated to form the characteristic 3-methylhydantoin ring of this compound through cyclization of the corresponding α-ureido ester derivative. researchgate.net The synthesis of rac-Midpacamide and the spiro-cyclization of its precursor have also been reported. acs.org

Given that many natural products exhibit specific stereochemistry that is crucial for their biological activity, stereoselective and asymmetric syntheses are of paramount importance. slideshare.netegyankosh.ac.in A stereoselective reaction favors the formation of one stereoisomer over others. inflibnet.ac.inchemistrydocs.com In the synthesis of this compound and its analogues, controlling the stereochemistry at the chiral centers is a key challenge. Asymmetric synthesis aims to produce a chiral product in unequal amounts. slideshare.netegyankosh.ac.in Research in this area involves the use of chiral auxiliaries, chiral catalysts, or stereoselective reactions to establish the desired absolute configuration of the target molecule. chemistrydocs.com While specific details on the asymmetric synthesis of this compound are not extensively documented in the provided results, the general principles of asymmetric synthesis are well-established and would be applicable. slideshare.netegyankosh.ac.inchemistrydocs.com

Several key chemical reactions are instrumental in the synthesis of this compound and its analogues.

Staudinger Reduction: The Staudinger reduction is a mild method for converting azides into primary amines using a phosphine, typically triphenylphosphine. organicchemistrytutor.comorganic-chemistry.org The reaction proceeds through an iminophosphorane intermediate. organic-chemistry.orgresearchgate.netalfa-chemistry.com This reaction is particularly useful for synthesizing amines from azides without affecting other sensitive functional groups. organicchemistrytutor.com In the synthesis of this compound analogues, the Staudinger reaction can be used to generate a key amine functionality from a corresponding azide (B81097) precursor. researchgate.nettandfonline.com The subsequent reaction of the intermediate iminophosphorane is a cornerstone of the aza-Wittig reaction. researchgate.netchem-station.com

Aza-Wittig Reactions: The aza-Wittig reaction involves the reaction of an iminophosphorane (aza-ylide) with a carbonyl compound to form an imine. chem-station.comwikipedia.org This reaction is a powerful tool for constructing nitrogen-containing heterocycles. researchgate.netehu.es Intramolecular aza-Wittig reactions are particularly valuable for synthesizing cyclic structures. ehu.es In the context of this compound synthesis, this reaction can be employed to form the imidazole (B134444) or related heterocyclic cores. researchgate.netresearchgate.net

Intramolecular Amidolysis: Intramolecular amidolysis is a key cyclization reaction used to form the hydantoin (B18101) ring found in this compound. mdpi.commdpi.comresearchgate.net This reaction typically involves the base-assisted cyclization of a precursor containing both an amide and an ester or another suitable functional group. mdpi.comresearchgate.net For example, new 3,5-disubstituted hydantoins can be prepared via a base-assisted intramolecular amidolysis of C-3 functionalized β-lactams. mdpi.comresearchgate.netresearchgate.net

Bromination: Bromination reactions are used to introduce bromine atoms into the molecule, often at specific positions on the pyrrole (B145914) ring. rsc.org N-Bromosuccinimide (NBS) is a common reagent for allylic and benzylic bromination, as well as for the bromination of electron-rich aromatic rings like pyrroles. masterorganicchemistry.comresearchgate.netorganic-chemistry.org The bromination of the pyrrole moiety is a characteristic feature of many pyrrole-imidazole alkaloids.

N-methylation: N-methylation is the process of adding a methyl group to a nitrogen atom. This is a common structural modification in natural products and their analogues. Various methods exist for N-methylation, including the use of methanol (B129727) as a methylating agent in the presence of a suitable catalyst. researchgate.net

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for exploring structure-activity relationships and developing new compounds with potentially improved properties.

A significant focus of analogue synthesis has been on the hydantoin moiety and related heterocyclic structures. nih.govorganicchemistrytutor.comresearchgate.nettandfonline.comresearchgate.net Hydantoins are a class of five-membered heterocyclic compounds that are present in many natural products and exhibit a wide range of biological activities. mdpi.comresearchgate.netresearchgate.net The synthesis of various hydantoin derivatives often involves multi-step sequences starting from readily available materials. acs.orgnih.gov For example, 3,5-disubstituted hydantoins can be synthesized through the base-promoted intramolecular amidolysis of β-lactam ureas. mdpi.com Microwave-assisted synthesis has also been employed to efficiently produce hydantoin libraries. researchgate.net The synthesis of related dihydropyrrolo[1,2-a]pyrazinone rings, which are present in a variety of bioactive natural products, has also been extensively studied. researchgate.net

Modified Pyrrole and Alkyl Chain Analogues

The chemical scaffold of this compound, a member of the pyrrole-imidazole alkaloids, offers several sites for synthetic modification to explore structure-activity relationships (SAR). Key areas of interest for analogue synthesis include the pyrrole ring and the flexible alkyl chain. Research into these modifications aims to understand their influence on biological activity and to potentially develop derivatives with enhanced or more specific effects.

Research Findings on Pyrrole Modifications

The pyrrole moiety is a critical component of many biologically active marine alkaloids. researchgate.net Modifications often involve altering the substitution pattern on the pyrrole ring, such as the introduction or removal of halogen atoms. For instance, in the synthesis of oroidin (B1234803) analogues, which are structurally related to this compound, the reaction of 2-trichloroacetyl pyrrole with agents like aqueous hydrobromic acid in the presence of sodium nitrite can yield dibrominated pyrrole intermediates. amazonaws.com This allows for the creation of analogues with varying degrees of halogenation on the pyrrole head.

Studies on related pyrrole-aminoimidazole alkaloids have consistently shown that the pyrrole group is essential for certain biological activities, such as feeding inhibition in marine environments. The synthesis of various structural analogues has indicated that while modifications to other parts of the molecule can modulate potency, the absence of the pyrrole core often leads to a significant loss of activity.

| Table 1: Examples of Modified Pyrrole Analogues of Related Pyrrole-Carboxamides |

| Analogue Type |

| Dibromo-pyrrole |

| Chloro-pyrrole |

Research Findings on Alkyl Chain Modifications

The alkyl chain connecting the pyrrole and hydantoin moieties of this compound represents another key target for synthetic modification. The length, rigidity, and substitution pattern of this linker can significantly influence how the molecule interacts with its biological targets. drugdesign.org

In the synthesis of related pyrrole-2-carboxamide derivatives, various alkyl substituents have been explored. amazonaws.com For example, a series of compounds were synthesized where the 'R' group of an amine was varied. These studies found that analogues containing a secondary carbon in the alkyl group (e.g., isopropyl or sec-butyl substituents) exhibited greater potency in antibacterial assays compared to those with simple, linear alkyl chains. amazonaws.com Conversely, an attempt to enhance activity by increasing hydrophilicity through the introduction of a hydroxyl group on the alkyl chain did not result in improved potency. amazonaws.com

This suggests that the steric bulk and hydrophobic nature of the alkyl chain play a crucial role in the biological activity of this class of compounds. The systematic homologation (stepwise increase in chain length) of alkyl chains is a common strategy to determine the optimal length for receptor binding or other interactions. drugdesign.org Studies on other classes of bioactive molecules have shown that there is often an optimal alkyl chain length for maximum activity, with shorter or longer chains resulting in decreased potency. drugdesign.org

| Table 2: Examples of Modified Alkyl Chain Analogues of Pyrrole-Carboxamides |

| Analogue Type |

| Simple Alkyl Chain |

| Branched Alkyl Chain |

| Hydrophilic Alkyl Chain |

Structure Activity Relationship Sar Studies of Midpacamide and Its Analogues

Elucidation of Key Structural Features Correlating with Biological Activities

The foundation of understanding the therapeutic potential of a compound like Midpacamide lies in deciphering the relationship between its molecular structure and its biological activity. This process, known as Structure-Activity Relationship (SAR) analysis, involves systematically modifying the chemical structure of the lead compound and observing the corresponding changes in its efficacy and potency.

A hypothetical SAR study on this compound would involve synthesizing a series of analogues where specific parts of the molecule are altered. For example, if this compound possesses a phenyl ring, analogues with different substituents (e.g., electron-withdrawing or electron-donating groups) at various positions (ortho, meta, para) would be created. Similarly, if it contains an alkyl chain, its length and branching would be varied. The biological activity of each analogue would then be tested, allowing researchers to identify which structural modifications lead to enhanced or diminished activity.

Design and Synthesis of SAR-Driven Compound Libraries

Based on the initial SAR findings, the next logical step is the rational design and synthesis of focused compound libraries. This approach moves beyond random modifications to a more directed effort to optimize the desired biological activity. If, for example, initial studies on this compound analogues indicated that a halogen atom at a specific position on an aromatic ring is beneficial for activity, a library of compounds would be synthesized with different halogens (F, Cl, Br, I) at that position to fine-tune the interaction with the target.

The synthesis of such libraries often employs combinatorial chemistry techniques, allowing for the rapid generation of a large number of diverse yet related compounds. These methods are crucial for efficiently exploring the chemical space around the this compound core structure. The overarching goal is to develop a comprehensive understanding of the pharmacophore – the essential three-dimensional arrangement of functional groups required for biological activity.

For instance, a study on imidamide analogs as potential anti-trypanosomal agents involved the generation of a library of 25 compounds to improve efficacy. nih.govnih.gov This lead derivatization was guided by previous findings and aimed to enhance the drug's uptake by selectively targeting a parasite's transporter protein. nih.govnih.gov One analog, featuring a di-imidamide moiety, demonstrated significantly greater potency, highlighting the success of this SAR-driven approach. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

To further refine the understanding of how structural changes impact biological activity, researchers often turn to Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org This allows for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the time and cost of drug discovery. frontiersin.orgnih.gov

Utilization of Topological Descriptors in QSAR

A key component of QSAR modeling is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. Topological descriptors are a class of 2D descriptors that are calculated from the graph representation of a molecule. frontiersin.orgfrontiersin.org They capture information about molecular size, shape, branching, and connectivity. nih.govresearchgate.net

Commonly used topological indices in QSAR studies include the Wiener index, Platt index, Hosoya index, Zagreb indices, Balaban index, and the E-state index. frontiersin.orgfrontiersin.org The ease and speed of their calculation, coupled with their strong correlation with physicochemical properties and biological activities, make them widely used in QSAR modeling. frontiersin.orgfrontiersin.org In the context of this compound, these descriptors could be used to build a QSAR model that relates the structural features of its analogues to their observed biological activities.

Development of Predictive Models for Biological Function

The ultimate goal of QSAR is to develop robust and predictive models. frontiersin.org These models are typically generated using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms. A well-validated QSAR model can be a powerful tool in drug design, helping to identify which structural modifications are most likely to lead to improved biological activity. frontiersin.org

For a hypothetical QSAR study on this compound, a training set of analogues with known biological activities would be used to develop the model. The predictive power of the model would then be assessed using an external test set of compounds that were not used in the model's creation. A successful QSAR model for this compound would not only predict the activity of new analogues but also provide insights into the key molecular features that govern its biological function, thereby guiding the design of more potent and selective therapeutic agents. frontiersin.org

Mechanistic Investigations of Midpacamide S Biological Effects Preclinical/cellular Focus

Anti-Biofilm and Anti-Quorum Sensing Mechanisms

Extensive searches of scientific literature and databases did not yield any specific studies on the anti-biofilm or anti-quorum sensing mechanisms of Midpacamide. Therefore, information regarding its activity in the following areas is not available:

Cellular Growth Modulation in Research Models

Research has primarily focused on the antiproliferative and cytotoxic effects of this compound on various cancer and normal cell lines.

Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. An investigation into the chemical constituents of the marine sponge Agelas nakamurai from Menjangan Island, Bali, identified this compound and evaluated its activity against murine leukemia L5178Y cells. This study determined that this compound possesses moderate cytotoxic activity, with an IC50 value of 10 µg/mL. semanticscholar.org

Further research on fractions isolated from Agelas nakamurai has provided additional insights into the cytotoxic potential of this compound-containing extracts. An ethyl acetate fraction, which was found to contain this compound, demonstrated broad cytotoxic effects against human breast adenocarcinoma cell lines MDA-MB-231 and MCF-7 , as well as the human embryonic kidney cell line HEK-293 . semanticscholar.org One particular subfraction, designated F7, showed significant cytotoxicity against HEK-293 cells, with a cell viability of only 6% ± 1.8% at a concentration of 25 µg/mL. semanticscholar.org This broad-spectrum cytotoxicity suggests that this compound may impact fundamental cellular processes. semanticscholar.org

Cytotoxic Activity of this compound and this compound-Containing Fractions

| Compound/Fraction | Cell Line | Activity Type | Reported Value | Source |

|---|---|---|---|---|

| This compound | L5178Y (Murine Leukemia) | Cytotoxicity (IC50) | 10 µg/mL | semanticscholar.org |

| Subfraction F7 (containing this compound) | HEK-293 (Human Embryonic Kidney) | Cytotoxicity (% Viability) | 6% ± 1.8% at 25 µg/mL | semanticscholar.org |

| Ethyl Acetate Fraction (containing this compound) | MDA-MB-231 (Human Breast Adenocarcinoma) | Cytotoxicity | Activity reported, specific value not provided | semanticscholar.org |

| Ethyl Acetate Fraction (containing this compound) | MCF-7 (Human Breast Adenocarcinoma) | Cytotoxicity | Activity reported, specific value not provided | semanticscholar.org |

There is currently no available research detailing the specific cellular targets or pathways through which this compound exerts its biological effects. Investigations into its potential to inhibit transmembrane transport or specific enzymes have not been reported in the reviewed scientific literature.

No Scientific Data Found for "this compound"

Following a comprehensive search of available scientific literature and databases, no information, research findings, or data could be located for a chemical compound referred to as "this compound." This includes preclinical and cellular studies related to its potential effects on neurotransmission.

As a result, it is not possible to generate the requested article on the "Mechanistic Investigations of this compound's Biological Effects." The creation of scientifically accurate content, including detailed research findings and data tables for section "6.3. Investigations into Neurotransmission Modulation," is contingent upon the existence of published research.

Without any foundational data, the generation of the requested article would require the fabrication of scientific information, which is beyond the scope of this assistant's function to provide accurate and factual responses. Therefore, the request to generate an article on "this compound" cannot be fulfilled at this time.

Computational and Theoretical Chemistry Studies on Midpacamide

Molecular Structure and Conformation Analysis

Understanding the three-dimensional structure and conformational landscape of Midpacamide is fundamental to elucidating its chemical behavior and biological function. Computational methods are indispensable for this purpose, allowing for a detailed exploration of its potential energy surface. upc.edu

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure and optimized geometry of molecules. atomistica.online For this compound, DFT calculations would be employed to find the most energetically favorable spatial arrangement of its atoms, corresponding to a local or global minimum on its potential energy surface. atomistica.onlinecp2k.org

The process begins with an initial guess of the molecular geometry. The chosen DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVDZ) are critical for the accuracy of the calculation. univ-batna2.dz The calculation then iteratively adjusts the atomic positions to minimize the total energy of the molecule until convergence criteria are met, yielding the optimized structure. cp2k.orgpyscf.org This provides precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Key Parameters in DFT Geometry Optimization of this compound

| Parameter | Description | Typical Methods/Basis Sets for this compound |

| Functional | Approximates the exchange-correlation energy, a key component of the total energy. | B3LYP, PBE0, M06-2X |

| Basis Set | A set of mathematical functions used to build molecular orbitals. | 6-31G*, 6-311+G(d,p), cc-pVTZ |

| Solvation Model | Accounts for the effect of a solvent on the molecular geometry and energy. | Polarizable Continuum Model (PCM), SMD |

| Convergence Criteria | Thresholds for energy and force changes that define a completed optimization. | e.g., 10⁻⁶ Hartree for energy, 10⁻⁴ Hartree/Bohr for forces |

The optimized geometry from DFT serves as the foundation for subsequent calculations, including spectroscopic property prediction and reaction mechanism studies.

Due to the presence of several rotatable bonds, this compound can exist in numerous conformations. Exploring this vast conformational space is computationally expensive with DFT. Therefore, molecular mechanics (MM) force fields (e.g., MMFF, AMBER) are typically used for an initial, broader search. upc.eduucsb.edu

MM methods are faster than quantum mechanical calculations because they treat atoms as classical particles and use a simpler energy function based on empirical parameters. upc.edu The conformational search can be performed using various algorithms:

Systematic Search: Rotates each flexible bond by a defined increment. wavefun.com

Stochastic/Random Search: Randomly alters torsional angles to generate new conformers. arxiv.org

Molecular Dynamics (MD): Simulates the movement of the molecule over time at a given temperature, allowing it to overcome energy barriers and explore different conformational states. arxiv.org

The resulting low-energy conformers identified by MM are then typically re-optimized at a higher level of theory, such as DFT, to obtain more accurate geometries and relative energies. wavefun.comarxiv.org This hierarchical approach ensures a thorough yet computationally feasible exploration of this compound's conformational landscape.

Spectroscopic Property Prediction and Interpretation

Computational methods are crucial for predicting and interpreting the spectra of chiral molecules like this compound, aiding in the determination of their absolute stereochemistry.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light. numberanalytics.comdtic.mil Comparing experimentally measured spectra with computationally predicted spectra is a powerful method for assigning the absolute configuration of a chiral center. nih.govmdpi.com

The process involves:

Performing a conformational analysis (as described in 7.1.2) to identify all significant low-energy conformers of this compound.

Optimizing the geometry of each conformer using DFT. nih.gov

For ECD, Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and rotational strengths for each conformer. numberanalytics.comfaccts.de

For VCD, DFT is used to compute the harmonic vibrational frequencies, dipole strengths (for the IR spectrum), and rotational strengths (for the VCD spectrum). dtic.milmdpi.com

The final predicted spectrum is obtained by taking a Boltzmann-weighted average of the spectra of all contributing conformers at a given temperature. nih.gov

A good match between the signs and relative intensities of the calculated and experimental ECD/VCD bands allows for the unambiguous assignment of this compound's absolute configuration. faccts.de

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides indispensable tools for investigating the detailed pathways of chemical reactions, including those involving the synthesis or transformation of this compound. scispace.comorientjchem.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. nih.gov

This elucidation involves:

Locating Stationary Points: Using geometry optimization algorithms to find the structures of all stable species (reactants, intermediates, products) and transition states. orientjchem.org

Calculating Activation Energies: The energy difference between a transition state and the preceding reactant or intermediate defines the activation barrier, which is a key determinant of the reaction rate. orientjchem.org

Intrinsic Reaction Coordinate (IRC) Calculations: This analysis confirms that a located transition state correctly connects the intended reactants and products.

DFT is the most common method for these studies, providing a good balance of accuracy and computational cost for the systems involved. nih.gov Such studies can clarify reaction stereoselectivity, identify rate-determining steps, and guide the optimization of synthetic routes to this compound and its derivatives. scispace.com

Ligand-Target Interactions and Molecular Docking Methodologies

To explore the potential biological activity of this compound, molecular docking is a widely used computational technique. wustl.edu It predicts the preferred orientation and binding affinity of a ligand (this compound) when it interacts with the binding site of a biological target, such as a protein or enzyme. mdpi.comnih.gov

The molecular docking process generally includes the following steps:

Target Preparation: Obtaining the 3D structure of the target protein, often from a database like the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning charges, and removing water molecules.

Ligand Preparation: Generating a low-energy 3D conformation of this compound, typically through methods described in section 7.1.

Defining the Binding Site: Identifying the pocket or cavity on the protein where the ligand is expected to bind. This can be known from experimental data or predicted using cavity detection algorithms. wustl.edu

Docking Simulation: A sampling algorithm systematically or stochastically places the ligand in the binding site in various conformations and orientations.

Scoring: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each generated pose. The poses are then ranked, with the top-ranked pose representing the most likely binding mode. mdpi.com

Table 2: Common Software and Algorithms for Molecular Docking

| Software | Sampling Algorithm | Scoring Function Principle |

| AutoDock | Lamarckian Genetic Algorithm | Empirical Free Energy Function |

| Glide | Hierarchical Search | ChemScore, Empirical |

| GOLD | Genetic Algorithm | GoldScore, ChemScore |

| DOCK | Geometric Matching | Force-Field Based |

Docking studies can provide initial hypotheses about the molecular basis of this compound's activity, identify key interacting amino acid residues, and guide the design of analogs with improved potency or selectivity. marmara.edu.trnih.gov

Advanced Analytical Methodologies for Midpacamide Research

Chromatographic and Spectroscopic Techniques for Structural Characterization

The precise elucidation of Midpacamide's molecular structure relies on a combination of high-resolution chromatographic separation and advanced spectroscopic analysis. These techniques provide definitive data on elemental composition, molecular weight, connectivity, and stereochemistry.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact elemental composition of a molecule. For this compound, HRMS analysis has been fundamental in establishing its molecular formula as C₁₃H₁₆Br₂N₄O₃. This technique provides highly accurate mass measurements, often to within a few parts per million (ppm), allowing for the confident assignment of a unique chemical formula from the measured mass-to-charge ratio (m/z).

In addition to determining the molecular formula, HRMS is used to analyze fragmentation patterns. This provides valuable clues about the compound's structure by identifying stable fragments that correspond to specific substructures within the parent molecule. For instance, mass spectrometry of this compound revealed a major fragment with the composition C₆H₄Br₂NO, corresponding to the 1-methyl-4,5-dibromopyrrole-2-carboxamide portion of the molecule.

Table 1: HRMS Data for this compound

| Parameter | Finding | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₆Br₂N₄O₃ | metrology-journal.org |

| Observed Ion [M+H]⁺ | m/z 437.309 | |

| Technique | Electron Spray Ionization (ESI) | |

| Key Fragment | C₆H₄Br₂NO | metrology-journal.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete atomic connectivity of an organic molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map the complete carbon-hydrogen framework of this compound.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, ¹H NMR signals can be assigned to the aromatic proton on the pyrrole (B145914) ring, the N-methyl group, and the protons within the 3'-(hydantoyl)propylamide side chain.

¹³C NMR spectroscopy provides information on the number and types of carbon atoms in the molecule. The ¹³C NMR spectrum of this compound shows 13 distinct signals, which are fully compatible with its proposed structure, including signals for the carbonyl carbons of the hydantoin (B18101) ring, the carbons of the brominated pyrrole ring, and the aliphatic carbons of the propyl chain.

Table 2: Selected NMR Data for this compound (in pyridine-d₅)

| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Source |

|---|---|---|---|

| Carbonyls (Hydantoin/Amide) | 174.9, 161.0, 158.2 | - | metrology-journal.org |

| Pyrrole Ring Carbons | 128.9, 114.3, 111.0, 98.0 | 7.04 (s, 1H) | metrology-journal.org |

| Propyl Chain Carbons | 39.2, 29.9, 26.1 | 3.38 (m, 2H), 1.8 (m, 2H) | metrology-journal.org |

| Hydantoin Methylene (B1212753) | 57.4 | 4.16 (m, 2H) | metrology-journal.org |

| N-Methyl (Pyrrole) | 35.8 | 3.99 (s, 3H) | metrology-journal.org |

| N-Methyl (Hydantoin) | 24.5 | - | metrology-journal.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective hyphenated technique used for detecting and quantifying compounds within complex mixtures. In the context of this compound research, LC-MS/MS is employed to profile extracts from marine sponges, such as Agelas nakamurai, to identify the presence of this compound and other related metabolites.

The liquid chromatography component separates the compounds in the mixture based on their physicochemical properties (e.g., polarity). The separated compounds then enter the mass spectrometer, which provides mass information for detection and identification. The MS/MS capability allows for the fragmentation of a selected parent ion, generating a characteristic fragmentation spectrum that serves as a highly specific fingerprint for the compound, confirming its identity even at trace levels.

Table 3: Example LC-MS/MS Parameters for this compound Detection

| Parameter | Condition | Source |

|---|---|---|

| Column | ACQUITY UPLC® BEH C8 (1.7 µm, 2.1 x 100 mm) | |

| Mobile Phase A | Water + 0.1% Formic Acid | |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | |

| Flow Rate | 0.3 mL/minute | |

| Detection Mode | Positive Ion ESI-MS/MS |

Preparative High-Performance Liquid Chromatography (HPLC) is a crucial technique for the isolation and purification of specific compounds from a mixture. In the context of hydantoin chemistry, which is the class of compounds this compound belongs to, preparative HPLC is particularly important for separating stereoisomers (enantiomers and diastereomers). mdpi.comresearchgate.netnih.gov

While this compound is a natural product, synthetic routes or the study of related analogues often produce racemic or diastereomeric mixtures. Chiral stationary phases (CSPs) are used in preparative HPLC to resolve these mixtures into individual, stereochemically pure compounds. mdpi.comnih.gov This separation is essential for studying the specific biological activities of each isomer. For example, polysaccharide-based chiral columns are commonly used for the enantioseparation of 3,5-disubstituted hydantoins. mdpi.com

Advanced Spectroscopic Methods for Conformational and Chiral Analysis (e.g., ECD, VCD)

Beyond establishing the basic structure, understanding the three-dimensional arrangement (conformation) and absolute stereochemistry of a chiral molecule like this compound is critical. Advanced chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful techniques for this purpose. mdpi.comresearchgate.netnih.gov

These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimentally measured ECD or VCD spectrum with spectra calculated using quantum chemical methods like density functional theory (DFT), the absolute configuration of stereocenters can be unambiguously assigned. mdpi.comresearchgate.netnih.gov This approach has been successfully applied to determine the absolute configuration of synthetic hydantoin enantiomers, demonstrating its applicability for the chiral analysis of this compound and its derivatives. mdpi.comresearchgate.netnih.gov

Analytical Method Development and Validation in Chemical Research

The development and validation of analytical methods are foundational to ensuring that data generated in chemical research are reliable, accurate, and reproducible. labmanager.com This systematic process is guided by principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH). amsbiopharma.comeuropa.eu

Method development is an iterative process that involves selecting an appropriate analytical technique and optimizing various parameters to achieve the desired performance. labmanager.comscioninstruments.com Key steps include defining the analytical target, choosing a technique (e.g., HPLC, GC), optimizing instrumental conditions, and performing preliminary tests to assess suitability. labmanager.com

Once a method is developed, it must be validated to demonstrate its fitness for the intended purpose. wjarr.comglobalresearchonline.net Validation involves experimentally verifying a set of key performance characteristics. altabrisagroup.comgmpinsiders.com

Table 4: Key Parameters for Analytical Method Validation

| Parameter | Description |

|---|---|

| Specificity / Selectivity | The ability of the method to unequivocally measure the analyte in the presence of other components (e.g., impurities, matrix components). elementlabsolutions.comscioninstruments.com |

| Accuracy | The closeness of the measured value to the true or accepted reference value, often expressed as percent recovery. metrology-journal.orgelementlabsolutions.com |

| Precision | The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at different levels: repeatability (short-term), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory). metrology-journal.orgglobalresearchonline.net |

| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte within a given range. wjarr.comgmpinsiders.com |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable accuracy, precision, and linearity. wjarr.comgmpinsiders.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantified with precision and accuracy. scioninstruments.comresearchgate.net |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scioninstruments.comresearchgate.net |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. scioninstruments.comgmpinsiders.com |

Development of Robust Analytical Protocols for Research Studies

The development of robust analytical protocols is a cornerstone of chemical research, ensuring the reliability and reproducibility of experimental results. Typically, this involves the use of techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. For a compound like this compound, a hypothetical analytical development process would involve:

Method Selection: Choosing the appropriate chromatographic and detection methods based on the compound's physicochemical properties (e.g., polarity, UV absorbance, ionization potential).

Method Optimization: Systematically adjusting parameters such as mobile phase composition, column type, flow rate, and detector settings to achieve optimal separation and sensitivity.

Method Validation: A rigorous process to confirm that the analytical procedure is suitable for its intended purpose, including assessments of specificity, linearity, accuracy, precision, and robustness.

Without published research on this compound, any description of such a protocol would be purely speculative and not based on scientific evidence.

Application in Compound Purity Assessment and Characterization for Research

The assessment of compound purity is critical in research to ensure that observed biological activity is attributable to the compound of interest and not to impurities. Characterization confirms the chemical identity and structure of the synthesized or isolated compound.

Standard analytical techniques employed for these purposes include:

Purity Assessment:

HPLC with UV or MS detection: To separate and quantify the main compound and any impurities. The relative peak area of the main compound is often used to express its purity.

Quantitative NMR (qNMR): To determine the purity of a sample by comparing the integral of a signal from the analyte with that of a certified reference standard.

Characterization:

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (via high-resolution MS) and to gain structural information through fragmentation patterns (MS/MS).

NMR Spectroscopy (¹H, ¹³C, etc.): To elucidate the detailed molecular structure by analyzing the chemical environment of each atom.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

The following table illustrates the kind of data that would be generated during the characterization of a compound like this compound, though it must be stressed that this is a generalized example and not actual data for this compound.

| Analytical Technique | Parameter | Hypothetical Data for this compound |

| High-Resolution Mass Spectrometry (HRMS) | Calculated [M+H]⁺ | 434.9718 |

| Found [M+H]⁺ | 434.9720 | |

| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ) | δ 7.5-8.0 (aromatic protons), δ 3.5-4.0 (aliphatic protons), etc. |

| Coupling Constant (J) | J = 7.5 Hz, etc. | |

| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ) | δ 160-170 (carbonyl), δ 110-150 (aromatic carbons), etc. |

| HPLC Purity | Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water gradient | |

| Detection | UV at 254 nm | |

| Purity | >98% |

In the absence of specific research on this compound, the scientific community awaits publications that would detail these crucial analytical methodologies. Such data is essential for any further investigation into its properties and potential applications.

Q & A

Q. What established protocols exist for synthesizing Midpacamide, and how can researchers optimize yield and purity?

To synthesize this compound, begin with a thorough literature review to identify published routes (e.g., solid-phase peptide synthesis or modular assembly). Optimize yield by systematically varying reaction parameters (temperature, solvent, catalysts) and monitoring purity via HPLC or LC-MS . Use orthogonal purification methods (e.g., column chromatography, recrystallization) to isolate high-purity batches. Document procedural deviations rigorously to ensure reproducibility .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) is critical for confirming stereochemistry and backbone connectivity. Pair with High-Resolution Mass Spectrometry (HRMS) to validate molecular weight. For purity assessment, employ reverse-phase HPLC with UV/Vis or ELSD detection, optimizing mobile phase gradients to resolve impurities . Cross-validate results with FT-IR or X-ray crystallography if crystalline derivatives are obtainable .

Q. What in vitro assays are recommended for preliminary assessment of this compound’s biological activity?

Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) using recombinant proteins or cell lines expressing the target. Include dose-response curves (IC50/EC50 determination) and negative controls (e.g., scrambled analogs) to confirm specificity. Use fluorescence-based or colorimetric readouts (e.g., Alamar Blue for cytotoxicity). Validate findings across ≥3 biological replicates to mitigate assay variability .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

Conduct a meta-analysis of existing data to identify variables causing discrepancies (e.g., assay conditions, compound solubility, cell line heterogeneity). Replicate conflicting studies under standardized protocols, ensuring identical buffer systems, temperature, and exposure times. Employ orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to cross-verify results. Use statistical models (ANOVA, regression) to quantify confounding factors .

Q. What strategies improve the translational relevance of in vivo models for validating this compound’s mechanisms?

Design pharmacokinetic (PK) studies to assess bioavailability, half-life, and tissue distribution in rodent models. Use disease-relevant endpoints (e.g., tumor volume reduction, biomarker modulation) and compare results to positive controls (e.g., clinical analogs). Incorporate mixed-methods approaches: pair quantitative PK data with qualitative histopathology to contextualize efficacy . Ensure ethical compliance by pre-registering animal protocols and adhering to ARRIVE guidelines .

Q. How can computational chemistry guide the structural optimization of this compound to enhance target specificity?

Perform molecular docking (AutoDock, Schrödinger) to identify key binding interactions between this compound and its target. Use Molecular Dynamics (MD) simulations to assess stability of ligand-receptor complexes. Prioritize modifications (e.g., halogenation, side-chain elongation) that improve binding energy (ΔG) while minimizing off-target interactions predicted via pharmacophore screening. Validate in silico findings with SAR studies .

Methodological Considerations

- Experimental Design : Align hypotheses with the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure clarity .

- Data Validation : Use triplicate measurements and blinded analysis to reduce bias .

- Literature Integration : Critically evaluate prior studies for methodological gaps, emphasizing replication needs and novel endpoints .

For detailed protocols, refer to guidelines on survey design , mixed-methods frameworks , and ethical data collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.